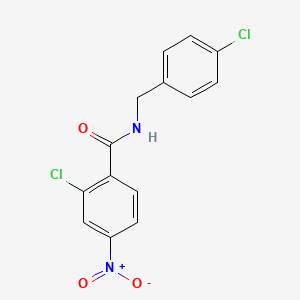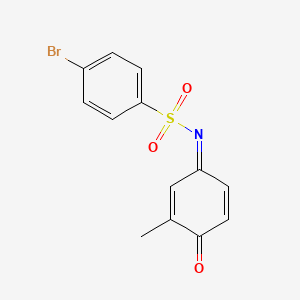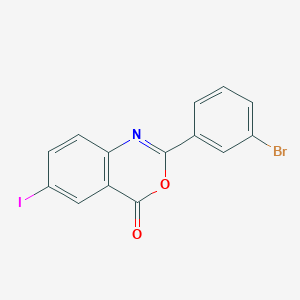![molecular formula C15H13NO3 B5917196 2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime] is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as Menadione 2-phenylacetoxime or MPKO. It is a derivative of vitamin K, which is an essential nutrient for blood coagulation. MPKO has been found to possess various biological activities, including antioxidant, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of MPKO is not fully understood. However, it has been suggested that MPKO may exert its biological activities by inducing oxidative stress in cells. This oxidative stress may lead to the activation of apoptosis, which is a process of programmed cell death. Additionally, MPKO has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
MPKO has been found to exhibit various biochemical and physiological effects. It has been shown to increase the level of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. MPKO has also been found to inhibit the activity of certain enzymes, including NADPH oxidase and cyclooxygenase-2 (COX-2). Additionally, MPKO has been found to modulate the expression of certain genes that are involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
MPKO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, it has been extensively studied for its potential applications in scientific research, and its biological activities are well characterized. However, there are also some limitations to using MPKO in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for MPKO research. One potential direction is to investigate its potential applications in cancer treatment. MPKO has been found to enhance the effectiveness of chemotherapy drugs in cancer treatment, and further studies could explore its potential as a standalone cancer treatment. Additionally, future research could investigate the mechanism of action of MPKO in more detail, which could lead to the development of more effective cancer treatments. Finally, future studies could investigate the potential applications of MPKO in other areas of scientific research, such as antimicrobial and antioxidant therapies.
Méthodes De Synthèse
MPKO can be synthesized by reacting 2-methyl-1,4-benzoquinone with 2-phenylaceto-nitrile in the presence of sodium methoxide. The resulting product is then treated with hydroxylamine hydrochloride to form MPKO. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
MPKO has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antioxidant, anticancer, and antimicrobial properties. MPKO has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
[(Z)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11-9-13(17)7-8-14(11)16-19-15(18)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYYHUDIBMBCD-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N/OC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5917114.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917135.png)

![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)


![2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)
